2-Hydrazinyl-4-(2-methylbutan-2-yl)phenol
Description
2-Hydrazinyl-4-(2-methylbutan-2-yl)phenol is an organic compound with a complex structure that includes a hydrazinyl group and a phenol group
Properties
IUPAC Name |
2-hydrazinyl-4-(2-methylbutan-2-yl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O/c1-4-11(2,3)8-5-6-10(14)9(7-8)13-12/h5-7,13-14H,4,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPLRJLCQCRFQAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=CC(=C(C=C1)O)NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazinyl-4-(2-methylbutan-2-yl)phenol typically involves the reaction of 4-bromo-2-methyl-3-oxobutan-2-yl carbamate with thiosemicarbazide and carbonothioic dihydrazide . This reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Hydrazinyl-4-(2-methylbutan-2-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The hydrazinyl group can be reduced to form amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or other strong bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group would yield quinones, while reduction of the hydrazinyl group would produce amines.
Scientific Research Applications
2-Hydrazinyl-4-(2-methylbutan-2-yl)phenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s hydrazinyl group makes it a potential candidate for studying enzyme inhibition and other biochemical processes.
Medicine: Due to its structural features, it may be investigated for potential therapeutic applications, such as antimicrobial or anticancer agents.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism by which 2-Hydrazinyl-4-(2-methylbutan-2-yl)phenol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydrazinyl group can form covalent bonds with active sites of enzymes, potentially inhibiting their activity. The phenol group can participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s overall bioactivity.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-Amino(hydrazinyl)-6H-1,3,4-thiadiazin-5-yl]propan-2-yl carbamates
- 4-[2-((5-Arylfuran-2-yl)methylene)hydrazinyl]benzonitrile derivatives
Uniqueness
2-Hydrazinyl-4-(2-methylbutan-2-yl)phenol is unique due to its specific combination of a hydrazinyl group and a phenol group, which imparts distinct chemical and biological properties. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
